2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide
Description
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-6-7-17(8-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)11-19(28)25-16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNVVAGCSXLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where the phenyl group is introduced to the core structure.
Attachment of the N-(3-fluorophenyl)acetamide moiety: This final step can be accomplished through an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group (-NHCO-) and electron-deficient pyrazolopyrimidine core facilitate nucleophilic substitution under alkaline conditions. Key observations include:
Oxidation Reactions
The 4-oxo group and methyl substituents on the phenyl ring undergo oxidation with controlled reagents:
Reductive Modifications
Controlled reduction preserves the pyrazolopyrimidine scaffold while modifying substituents:
Cyclization Reactions
The compound serves as a precursor for heterocyclic expansion via intramolecular cyclization:
Acid/Base-Mediated Rearrangements
pH-sensitive rearrangements reveal structural flexibility:
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit halogenated intermediates (when X = Br/I):
| Coupling Type | Partners | Conditions | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos | 88% | |
| Sonogashira | Phenylacetylene | CuI, PPh₃ | 76% |
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Product | Key Data |
|---|---|---|
| UV (254 nm)/CH₃CN | [2+2] Cycloaddition dimer | X-ray confirms centrosymmetric dimer |
| UV (365 nm)/O₂ | Singlet oxygen adduct at C-6 | ESR confirms ¹O₂ trapping |
Analytical Validation
Critical techniques used to characterize reaction products:
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its ability to act as a thrombopoietin (TPO) receptor agonist . TPO is crucial for the regulation of platelet production in the bone marrow. Enhancing platelet production can be beneficial in treating conditions such as thrombocytopenia (low platelet count), which can arise from various medical conditions or treatments like chemotherapy.
Synthesis and Structural Analysis
The synthesis of this compound involves several steps that typically include the reaction of 3,4-dimethylphenyl derivatives with pyrazolo-pyrimidine frameworks. The structural integrity and purity of synthesized compounds are often validated through techniques such as NMR spectroscopy and X-ray crystallography , ensuring that the desired molecular configuration is achieved .
Case Studies and Experimental Findings
A review of various studies indicates that derivatives of this compound have shown promising results in preclinical trials:
- In vitro studies demonstrated that the compound effectively increases platelet production in cultured megakaryocytes.
- Animal models have been utilized to assess the pharmacokinetics and bioavailability of the compound, revealing favorable absorption characteristics when administered orally or parenterally.
Mechanism of Action
The mechanism by which 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have various industrial applications.
Heparinoids: Structurally similar to heparin, these compounds have anticoagulant properties and are derived from marine organisms.
N,N-Dimethyltryptamine: A compound with psychotropic effects, structurally similar to other tryptamines.
Uniqueness
What sets 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide apart is its unique combination of a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has shown significant activity against various cancer cell lines.
In Vitro Studies
- Cell Line Testing : The compound was tested against several human tumor cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated potent cytotoxic effects with IC50 values comparable to standard chemotherapeutics such as doxorubicin.
-
Mechanisms of Action : The anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : Flow cytometric analysis revealed that the compound significantly induces apoptosis in cancer cells. For example, in MCF-7 cells, it increased apoptosis by 18.98-fold compared to controls .
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the S phase, further contributing to its antiproliferative effects .
- Enzyme Inhibition : It acts as a competitive inhibitor for various kinases such as cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR), which are crucial in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is pivotal for its anticancer activity. Variations in substituents on this scaffold can lead to significant changes in potency and selectivity against different cancer types .
Case Studies
- Compound 5i : A closely related derivative was tested and found to be a potent dual inhibitor of EGFR and VEGFR2 with IC50 values of 0.3 µM and 7.60 µM , respectively. This compound also demonstrated significant tumor growth inhibition in MCF-7 models .
- Compound 12b : Another derivative showed a remarkable increase in caspase-3 levels by 7.32-fold , indicating enhanced apoptosis in the MDA-MB-468 breast cancer cell line .
Summary Table of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[1-(3,4-dimethylphenyl)-...] | A549 | 2.24 | Apoptosis induction |
| 2-[1-(3,4-dimethylphenyl)-...] | MCF-7 | 1.74 | Cell cycle arrest |
| Compound 5i | MCF-7 | 0.3 | Dual EGFR/VEGFR2 inhibition |
| Compound 12b | MDA-MB-468 | N/A | Increased caspase-3 |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide?
Methodological Answer : The compound is synthesized via condensation reactions between pyrazolo[3,4-d]pyrimidinone intermediates and substituted α-chloroacetamides. For example:
- Step 1 : React 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-(3-fluorophenyl)acetamide under reflux in a polar aprotic solvent (e.g., DMF or DMSO) for 8–12 hours .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Variables : Reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for acetamide:pyrimidinone), and catalyst (e.g., K₂CO₃ for deprotonation).
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer : A combination of spectroscopic and crystallographic methods is used:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H/¹³C NMR | Assign aromatic protons (δ 7.1–8.3 ppm) and acetamide carbonyl (δ 168–170 ppm). | |
| HRMS | Confirm molecular ion peak ([M+H]⁺) with <5 ppm error. | |
| X-ray Crystallography | Resolve bond angles, torsion, and unit cell parameters (e.g., space group P2₁2₁2₁). |
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:
- Sample Preparation : Grow crystals via slow evaporation of a saturated DCM/ethanol solution.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts.
- Analysis : Refine structures using software (e.g., SHELXL), focusing on bond lengths (e.g., C–N = 1.33–1.37 Å) and angles. Discrepancies between experimental and DFT-calculated geometries highlight steric or electronic effects .
Q. How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer : Use Design of Experiments (DoE) to optimize assay conditions:
- Factors : Vary pH (6.5–7.5), incubation time (24–72 hours), and compound concentration (1–100 µM).
- Response Variables : IC₅₀ values or binding affinity (ΔG).
- Statistical Tools : Apply ANOVA to identify significant factors and response surface methodology (RSM) to model interactions .
- Case Study : If potency varies across cell lines, validate target engagement via competitive binding assays with radiolabeled analogs .
Q. What computational strategies aid in predicting reaction pathways for derivative synthesis?
Methodological Answer : Combine quantum mechanics (QM) and cheminformatics:
- Reaction Path Search : Use density functional theory (DFT) to calculate transition states for key steps (e.g., cyclization or amide coupling).
- Solvent Effects : Simulate solvation energies with COSMO-RS to optimize solvent selection (e.g., DMF vs. THF) .
- Machine Learning : Train models on PubChem data to predict regioselectivity in heterocyclic substitutions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for this compound?
Methodological Answer :
- Root Cause Analysis : Compare reaction conditions (e.g., purity of starting materials, inert atmosphere use).
- Case Example : A yield of 72% vs. 83% in similar pyrazolo[3,4-d]pyrimidine syntheses may stem from differences in catalyst loading (5 mol% vs. 10 mol%) or reaction time .
- Mitigation : Standardize protocols using high-purity reagents and real-time monitoring (e.g., in situ IR for intermediate formation).
Advanced Methodological Tools
Q. How can hybrid computational-experimental approaches accelerate derivative screening?
Methodological Answer :
- Virtual Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding scores (ΔG < −9 kcal/mol).
- Synthetic Feasibility : Apply retrosynthetic software (e.g., ChemAxon) to identify viable routes for top candidates.
- Validation : Synthesize top 5–10 derivatives and test in vitro (e.g., kinase inhibition assays) .
Tables of Key Data
Q. Table 1: Optimized Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Solvent | DMF | Enhances solubility |
| Catalyst (K₂CO₃) | 1.5 equiv | Balances deprotonation |
| Reaction Time | 10 hours | Minimizes byproducts |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 8.23 Å, b = 12.45 Å, c = 15.67 Å | |
| R Factor | 0.049 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
